2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCHTKNUCXXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of 3-bromophenyl isocyanate with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Positional Isomers
- 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid Structural Difference: Bromine substituent at the 4-position of the phenyl ring instead of 3. Physicochemical Properties:
- Molecular Weight: 326.19 g/mol
- Hydrogen Bond Donors/Acceptors: 2/3
- XlogP: 2.9 (higher lipophilicity than the 3-bromo isomer) .
Substituent Variants
- CIS-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid Structural Difference: Replaces the carbamoyl group with a 2-oxoethyl chain. Impact: The ketone group increases polarity (TPSA = 54.4) but reduces hydrogen-bonding capacity (1 donor vs. 2 in the carbamoyl analogue). Physicochemical Properties:
- Molecular Weight: 325.20 g/mol
- Boiling Point: 471.9°C
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid
Halogen-Substituted Analogues
- 2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
- Impact : Electron-withdrawing fluorine substituents lower the pKa of the carboxylic acid (predicted pKa = 4.45), enhancing ionization at physiological pH.
- Physicochemical Properties :
- Molecular Weight: 283.27 g/mol
- Boiling Point: 480.9°C .
Biological Activity
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid, with the molecular formula C14H16BrNO3 and a molecular weight of approximately 328.19 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes a cyclohexane ring, a carboxylic acid group, and a bromophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential applications in pharmaceuticals, particularly as an anti-inflammatory agent.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16BrNO3 |
| Molecular Weight | 328.19 g/mol |
| CAS Number | 549499-17-4 |
| Purity | >90% |
Anti-inflammatory Potential
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. The presence of the bromophenyl group is thought to enhance its interaction with biological targets involved in inflammatory pathways. In vitro assays have suggested that the compound may inhibit the activity of certain pro-inflammatory cytokines, although specific data on IC50 values is currently limited.
Interaction Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various receptors and enzymes. These studies suggest that it may interact with targets involved in pain perception and inflammation modulation. For instance, it has been proposed that the compound could bind to cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several research efforts have focused on understanding the biological implications of this compound:
-
In Vitro Assays :
- A study evaluated the anti-inflammatory activity by measuring cytokine levels in cell cultures treated with varying concentrations of the compound. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production at concentrations above 50 µM.
-
Molecular Docking :
- Docking simulations revealed that this compound has a high binding affinity for COX-2, suggesting a mechanism similar to existing NSAIDs.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a predicted bioavailability exceeding 40%. Further studies are necessary to confirm these findings in vivo.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid, and how can coupling reagents optimize yield?
- Methodology : A common approach involves carbodiimide-mediated coupling. For example, cyclohexane-1-carboxylic acid derivatives can be activated using ethylcarbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst in a mixed solvent system (DCM/DMF, 3:1 v/v). Triethylamine (Et₃N) is added to neutralize byproducts. Reaction conditions typically involve 16 hours at room temperature .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of EDCI relative to the carboxylic acid).
Q. How can researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Ensure high-resolution data (≤ 1.0 Å) for accurate electron density mapping .
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. The cyclohexane ring protons typically appear as multiplet signals (δ 1.2–2.5 ppm), while the 3-bromophenyl group shows aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 368.2 Da for C₁₄H₁₅BrN₂O₃).
Q. What are the solubility properties and handling precautions for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or methanol. Insoluble in water due to the hydrophobic cyclohexane moiety.
- Safety : While no direct SDS is available, analogous bromophenyl compounds suggest handling in fume hoods with nitrile gloves. Avoid inhalation; rinse exposed skin/eyes with water for 15 minutes .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use AutoDock Vina for docking simulations. Prepare the ligand (compound) and receptor (PDB ID) in PDBQT format. Set grid boxes to encompass active sites (e.g., 20 × 20 × 20 ų). Run multithreaded calculations to expedite results. Validate docking poses using RMSD clustering (< 2.0 Å) and compare binding affinities (ΔG) .
- Case Study : Similar carbamoyl derivatives have shown affinity for chemokine receptors (e.g., CXCR4) via hydrophobic interactions with bromophenyl groups and hydrogen bonding with the carbamoyl moiety .
Q. What strategies resolve discrepancies in crystallographic data refinement?
- Troubleshooting :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning fractions.
- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters.
- Validation : Cross-check using R₁ (≤ 5%) and wR₂ (≤ 12%) values. Employ the Hirshfeld surface analysis for intermolecular interactions .
Q. How can fluorescence spectroscopy elucidate the compound’s conformational dynamics?
- Approach : Design constrained analogs (e.g., cyclohexane rings with fluorophores) to study rotamer populations. For example, enforce χ₁/χ₂ torsional angles via steric hindrance. Use time-resolved fluorescence (lifetimes: 0.3–3.1 ns) to distinguish rotamers and quantify intramolecular proton/electron transfer rates .
Q. What pharmacological assays are suitable for evaluating its bioactivity?
- In Vitro Testing :
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination).
- Cell-Based Assays : Assess cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., NF-κB inhibition in MDCK cells) .
- Data Interpretation : Normalize to controls (DMSO vehicle) and validate with dose-response curves (log[concentration] vs. % inhibition).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
